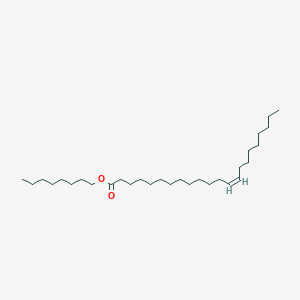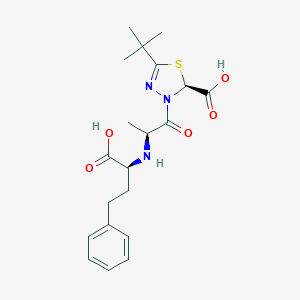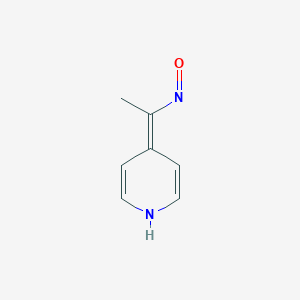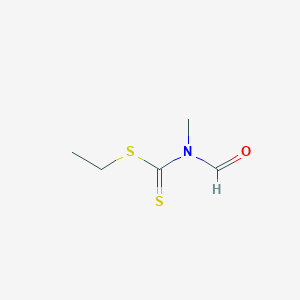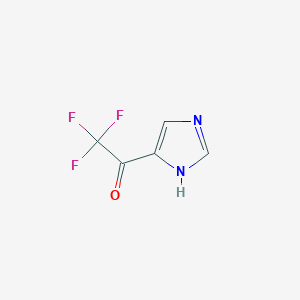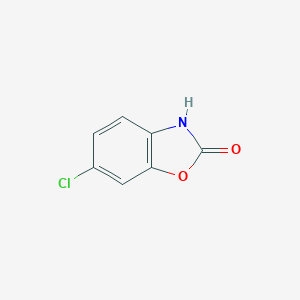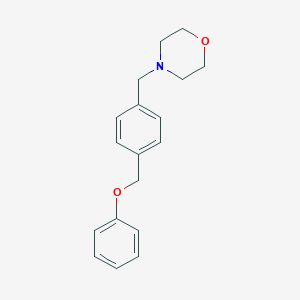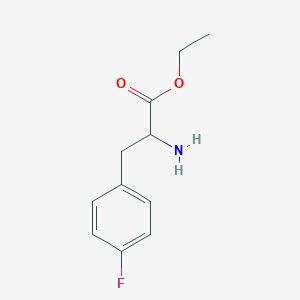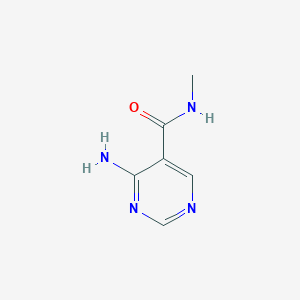
Hydrogen carbonate;zirconium(4+)
Vue d'ensemble
Description
Hydrogen carbonate; zirconium(4+), also known as Zirconium Carbonate, is used in the manufacturing of paint drier auxiliaries, pigments, and waterproofing . It is a white powder that is insoluble in water but soluble in hot concentrated acids . The molecular formula is CH2O7Zr2 and the molecular weight is 308.47 g/mol .
Synthesis Analysis
Zirconium-based catalysts have been synthesized using commercially available inorganic zirconium chloride . The mechanochemical ball-milling method is an efficient approach for synthesizing various significant MOFs . A simple basic zirconium carbonate (BZC) can be produced on a large scale in industry .Molecular Structure Analysis
The zirconium atom has a radius of 160 pm and a Van der Waals radius of 186 pm . The linear formula of Zirconium(IV) carbonate hydroxide oxide is Zr(OH)2CO3·ZrO2 .Chemical Reactions Analysis
Zirconium compounds have been recognized as a relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations . Zirconium(IV) solution structures have been explored using X-ray pair distribution function (PDF) analysis across pH (0–14), concentrations (0.1–1.5 M), solvents (water, methanol, ethanol, acetonitrile) and metal sources (ZrCl4, ZrOCl2·8H2O, ZrO(NO3)2·xH2O) .Physical And Chemical Properties Analysis
Zirconium is a refractory metal with a high melting point . Its compounds are less reactive than the typical metals but more reactive than the less typical metals . Zirconium Carbonate is a white powder that is insoluble in water but soluble in hot concentrated acids .Applications De Recherche Scientifique
Adsorbent Material for Dye Removal
Zirconium basic carbonate has been used to develop a highly functionalized adsorbent material for the removal of persistent anionic reactive dye . The modification process was commenced via a wet oxidation method by using zirconium salt as an impregnating material . The newly synthesized material was named ZrAC . The monolayer adsorption capacity of ZrAC was found to be superior (506 mg g −1) to AC at 500 mg L −1 concentration of persistent reactive dye .
Catalyst for Meerwein–Ponndorf–Verley Reduction
Zirconium (IV) carbonate basic can be used as a catalyst for Meerwein–Ponndorf–Verley reduction of HMF and furfural . This reaction is important in the conversion of biomass-derived carboxides .
Catalyst for Conversion of Dihydroxyacetone into Ethyl Lactate In addition to the Meerwein–Ponndorf–Verley reduction, Zirconium (IV) carbonate basic can also be used in the one-pot conversion of dihydroxyacetone into ethyl lactate .
Catalyst for Hydrogen Transfer of Biomass-Derived Carboxides A simple basic zirconium carbonate (BZC), which can be produced on a large scale in industry, was studied for hydrogen transfer of biomass-derived carboxides and exhibited excellent catalytic properties at low temperatures .
Catalyst for Conversion of Furfural to Furfuryl Alcohol The same basic zirconium carbonate (BZC) also showed excellent catalytic properties, especially for the conversion of furfural (FUR) to furfuryl alcohol (FFA) .
Material for Gas Sensors and Dental Implants Zirconium basic carbonate has wide applications, such as catalysts and its support, gas sensors, and dental implants . Various types of ZrO2 and its derivatives are used for a wide variety of requirements .
Mécanisme D'action
Target of Action
Zirconium basic carbonate, also known as hydrogen carbonate;zirconium(4+), primarily targets biomass-derived carboxides . It is used as a catalyst in the conversion of these carboxides, particularly furfural (FUR), into furfuryl alcohol (FFA) .
Mode of Action
The compound interacts with its targets through a process known as hydrogen transfer . This interaction results in the conversion of furfural (FUR) to furfuryl alcohol (FFA), especially at low temperatures . The compound exhibits excellent catalytic properties, making it efficient for this conversion .
Biochemical Pathways
The primary biochemical pathway affected by zirconium basic carbonate is the hydrogen transfer of biomass-derived carboxides . This pathway leads to the downstream effect of converting furfural (FUR) to furfuryl alcohol (FFA) .
Pharmacokinetics
Its catalytic properties and the efficiency of its action can be influenced by factors such as temperature .
Result of Action
The primary molecular result of zirconium basic carbonate’s action is the conversion of furfural (FUR) to furfuryl alcohol (FFA) . This conversion is efficient even at low temperatures, with an FFA yield of 98.66% obtained even at room temperature . When the temperature reaches 180°C, the yield of FFA quickly reaches 90.29% within 15 minutes .
Action Environment
The action of zirconium basic carbonate is influenced by environmental factors such as temperature . Its catalytic properties are particularly effective at low temperatures . It’s important to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .
Safety and Hazards
Orientations Futures
Zirconium-based catalysts have been recognized as a relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations . The applications of both commercially available and synthesized zirconium catalysts in organic reactions in the last 5 years are highlighted . The future research should pay much attention to zirconium nano-catalysts, MOF catalysts, and polymetallic catalysts .
Propriétés
IUPAC Name |
hydrogen carbonate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH2O3.Zr/c4*2-1(3)4;/h4*(H2,2,3,4);/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZKBMAGLBURDO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O12Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Zirconium basic carbonate | |
CAS RN |
57219-64-4 | |
| Record name | Zirconium, [.mu.-[carbonato(2-)-.kappa.O:.kappa.O']]dihydroxydioxodi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [μ-[carbonato(2-)-O:O']]dihydroxydioxodizirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



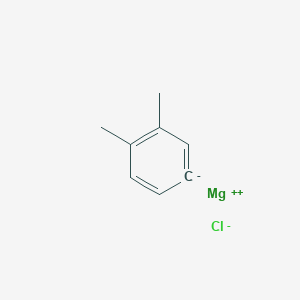
![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
